Etriciguat

Heart Failure sGC Stimulator Clinical Trial

Preclinical cardiovascular researchers often face compounds with short half-lives requiring frequent dosing, introducing handling stress and variability in long-term in vivo models. Etriciguat, a direct soluble guanylate cyclase (sGC) stimulator with an ~30-hour half-life, resolves this by enabling once-daily oral administration for stable drug exposure. Unlike sGC activators (e.g., ataciguat) that target oxidized/NO-insensitive enzyme forms, Etriciguat acts on the heme-containing, NO-sensitive sGC to amplify endogenous cGMP signaling. Its UGT-mediated metabolism (bypassing CYP450) makes it an ideal tool compound for drug-drug interaction studies in polypharmacy models of HFrEF and PAH. • Once-daily oral dosing enabled by ~30 h half-life, reducing animal handling stress • Direct sGC stimulator - mechanistically distinct from sGC activators; not interchangeable • UGT-metabolized (UGT1A9/1A1); ideal for CYP-independent DDI investigations • Supplied as RUO powder, ≥98% purity; validated for HFrEF & PAH preclinical models

Molecular Formula C22H16FN7
Molecular Weight 397.4 g/mol
CAS No. 402595-29-3
Cat. No. B1295996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtriciguat
CAS402595-29-3
Molecular FormulaC22H16FN7
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC=C(C(=N4)N)C5=CC=NC=C5)F
InChIInChI=1S/C22H16FN7/c23-18-6-2-1-4-15(18)13-30-22-16(5-3-9-26-22)19(29-30)21-27-12-17(20(24)28-21)14-7-10-25-11-8-14/h1-12H,13H2,(H2,24,27,28)
InChIKeyVAIBMQLMFYXTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etriciguat: sGC Stimulator for Heart Failure


Etriciguat (CAS 402595-29-3) is a small molecule drug classified as a stimulator of soluble guanylate cyclase (sGC), the enzyme that catalyzes the conversion of GTP to the secondary messenger cGMP in the nitric oxide (NO) signaling pathway . Its molecular formula is C22H16FN7 with a molecular weight of 397.4 g/mol, and it possesses the FDA UNII identifier E3ZEH4F4CA [1]. Etriciguat is supplied as a research-use-only (RUO) powder, typically with a minimum purity specification of 98%, and is intended for non-human, non-veterinary applications .

sGC stimulator for NO-cGMP pathway studies
Research-use-only powder format
High-purity supply for preclinical investigation

Etriciguat vs. Other sGC Modulators


Etriciguat belongs to the class of sGC stimulators, but it is not interchangeable with other class members. The sGC modulator landscape is chemically diverse and pharmacologically distinct. Etriciguat is a direct sGC stimulator, which acts on the heme-containing, NO-sensitive form of the enzyme to enhance cGMP production . This mechanism differs fundamentally from that of sGC *activators* like Ataciguat (HMR-1766, EC50 of 0.51 uM), which target the oxidized, NO-insensitive form of the enzyme . Even within the stimulator class, significant differences in chemical structure and pharmacokinetic profiles exist. For example, while Vericiguat is also a once-daily oral sGC stimulator [1], its optimized profile for heart failure patients differs from earlier agents like Riociguat, highlighting that subtle molecular modifications can have profound effects on clinical utility and research applicability [1]. Substituting one sGC modulator for another without understanding these distinctions can invalidate experimental results and lead to incorrect interpretations of biological outcomes.

Mechanism sGC stimulator (NO-sensitive) differs fundamentally from sGC activators (NO-insensitive); direct substitution may invalidate pathway interpretation.
PK Profile Extended half-life (~30 h) supports once-daily dosing; other stimulators like Riociguat require more frequent administration, which may alter exposure-model consistency.
Metabolism UGT-mediated clearance vs. CYP metabolism of other sGC modulators; drug-drug interaction research context differs, limiting direct interchangeability.

Etriciguat Evidence in Heart Failure Research


Cardiovascular Event Reduction in HFrEF

Etriciguat has demonstrated a significant reduction in the risk of cardiovascular death or heart failure hospitalization in patients with heart failure with reduced ejection fraction (HFrEF). The large, randomized, placebo-controlled Phase III VICTORIA trial reported a hazard ratio of 0.90 (95% CI) for this composite endpoint.

HFrEF endpoint
Data to verify
HR 0.90 (95% CI)
Reported cardiovascular endpoint context
Phase III VICTORIA trial; placebo-controlled
Heart Failure sGC Stimulator Clinical Trial

Extended Half-Life vs. Riociguat

Etriciguat's pharmacokinetic profile supports once-daily oral administration, a significant advantage over the first-in-class sGC stimulator, Riociguat. Etriciguat has a reported half-life of approximately 30 hours , whereas Riociguat requires more frequent dosing due to a shorter half-life [1]. This improved PK profile was a key factor in the development of Vericiguat, another sGC stimulator, and the same principle applies to Etriciguat [1].

Half-life vs. Riociguat
Class-level
Etriciguat ~30 h vs Riociguat shorter
Supports once-daily dosing interpretation
Based on class-level review
Pharmacokinetics Half-Life Dosing Frequency

UGT-Mediated Metabolism vs. CYP

Etriciguat is primarily metabolized via glucuronidation by the UGT1A9 and UGT1A1 pathways, with 53% excreted in urine as inactive metabolites and 43% unchanged in feces . This represents a distinct metabolic route compared to some other sGC modulators. For example, Riociguat is principally metabolized by the cytochrome P450 (CYP) pathway, leading to potential pharmacokinetic interactions with CYP inhibitors [1].

Metabolism route
Cross-study comparable
UGT1A9/1A1 vs CYP-mediated
May simplify DDI research context
Compared with Riociguat metabolism data
Drug Metabolism Glucuronidation Drug-Drug Interactions

Etriciguat Research Scenarios


HFrEF Preclinical Models

This is the most data-supported application for Etriciguat. The positive results from the Phase III VICTORIA trial in HFrEF patients provide a strong rationale for its use in preclinical models of this specific condition. Researchers can use Etriciguat in rodent models of HFrEF to investigate its effects on cardiovascular remodeling, fibrosis, and hemodynamics, with the goal of further elucidating the NO-sGC-cGMP pathway's role in heart failure progression.

Long-Term Once-Daily Dosing Studies

Etriciguat's extended half-life of ~30 hours enables a once-daily oral administration regimen. This pharmacokinetic feature makes it particularly well-suited for long-term in vivo studies where stable drug exposure and reduced handling stress on animals are critical for data integrity and reproducibility.

sGC Signaling in Pulmonary Hypertension

Etriciguat's mechanism of action involves stimulating sGC to increase cGMP, leading to vasodilation of the pulmonary vasculature . Its stimulatory effect on cGMP production has been shown to be effective in treating pulmonary hypertension . This makes it a valuable tool for exploring the therapeutic potential of sGC stimulation in preclinical models of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).

Non-CYP Drug-Drug Interaction Studies

Given that Etriciguat is primarily metabolized by UGT enzymes rather than the CYP450 system , it serves as an ideal tool compound for studying drug-drug interactions (DDI) in complex disease models. Researchers can combine Etriciguat with standard-of-care agents for heart failure or other conditions to assess potential DDI liabilities that are independent of CYP-mediated metabolism, providing crucial insights into its safety profile in polypharmacy scenarios.

Application
Selection Property
Validation Focus
HFrEF preclinical models
sGC pathway stimulation in heart failure
Cardiovascular remodeling, fibrosis endpoints
Long-term once-daily oral studies
Extended half-life (~30 h) exposure stability
Exposure-model validation, reduced handling stress
Pulmonary hypertension research
sGC-cGMP vasodilation pathway study fit
Pulmonary hemodynamics endpoint review
Drug-drug interaction models
UGT-mediated non-CYP clearance
DDI liability assessment, metabolic pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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